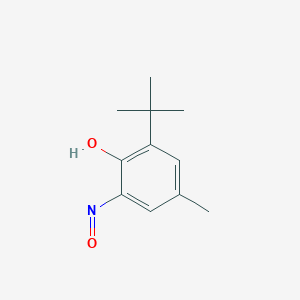
(2-Cyclobutylacetyl) 2-cyclobutylethaneperoxoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Cyclobutylacetyl) 2-cyclobutylethaneperoxoate is an organic compound characterized by the presence of cyclobutyl groups and a peroxoate functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyclobutylacetyl) 2-cyclobutylethaneperoxoate typically involves the reaction of cyclobutylacetyl chloride with 2-cyclobutylethanol in the presence of a suitable base to form the corresponding ester. This ester is then subjected to peroxidation using hydrogen peroxide or another suitable peroxidizing agent under controlled conditions to yield the desired peroxoate compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These processes are optimized for yield and purity, often employing advanced techniques such as distillation, crystallization, and chromatography to isolate and purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2-Cyclobutylacetyl) 2-cyclobutylethaneperoxoate undergoes various chemical reactions, including:
Oxidation: The peroxoate group can participate in oxidation reactions, often leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction of the peroxoate group can yield alcohols or other reduced products.
Substitution: The cyclobutyl groups can undergo substitution reactions, particularly in the presence of strong nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and strong acids or bases can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of cyclobutyl ketones or aldehydes.
Reduction: Formation of cyclobutyl alcohols.
Substitution: Formation of various substituted cyclobutyl derivatives.
Aplicaciones Científicas De Investigación
(2-Cyclobutylacetyl) 2-cyclobutylethaneperoxoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (2-Cyclobutylacetyl) 2-cyclobutylethaneperoxoate involves its interaction with molecular targets through its peroxoate group. This group can generate reactive oxygen species (ROS) under certain conditions, leading to oxidative stress and damage to cellular components. The cyclobutyl groups may also interact with specific enzymes or receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Cyclobutylacetyl chloride: A precursor in the synthesis of (2-Cyclobutylacetyl) 2-cyclobutylethaneperoxoate.
Cyclobutylethanol: Another precursor used in the synthesis.
Cyclobutyl ketones: Products formed from the oxidation of this compound.
Uniqueness
This compound is unique due to its dual cyclobutyl groups and peroxoate functionality, which confer distinct chemical reactivity and potential applications compared to other similar compounds. Its ability to generate ROS and interact with biological targets makes it a compound of interest in both research and industrial applications.
Propiedades
Número CAS |
59543-39-4 |
|---|---|
Fórmula molecular |
C12H18O4 |
Peso molecular |
226.27 g/mol |
Nombre IUPAC |
(2-cyclobutylacetyl) 2-cyclobutylethaneperoxoate |
InChI |
InChI=1S/C12H18O4/c13-11(7-9-3-1-4-9)15-16-12(14)8-10-5-2-6-10/h9-10H,1-8H2 |
Clave InChI |
BFGATQNXIXSNFD-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)CC(=O)OOC(=O)CC2CCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


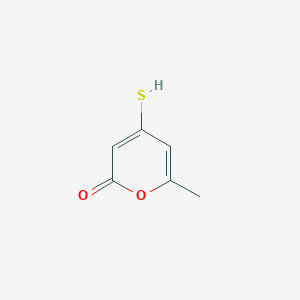
![Pyrido[2,3-e]-1,2,4-triazine, 3-hydrazino-3,4-dihydro-3-(methylthio)-](/img/structure/B14619195.png)
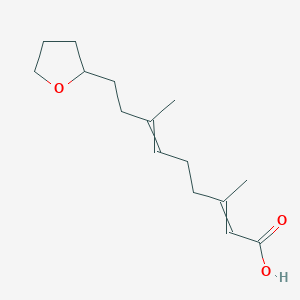
![{[1-(Prop-2-en-1-yl)-1H-indol-3-yl]sulfanyl}acetonitrile](/img/structure/B14619203.png)



![4-[(Butan-2-yl)amino]pent-3-en-2-one](/img/structure/B14619214.png)
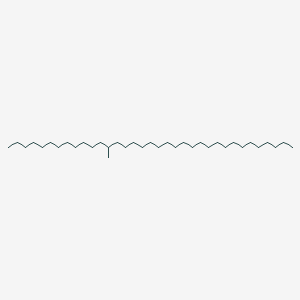
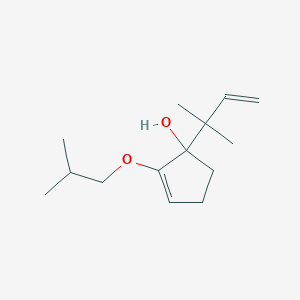


phosphanium chloride](/img/structure/B14619241.png)
